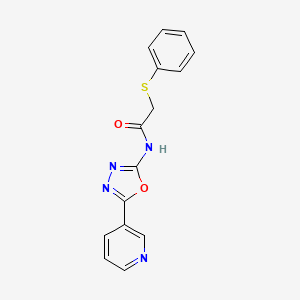

2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Descripción

2-(Phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and a phenylthioacetamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Propiedades

IUPAC Name |

2-phenylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13(10-22-12-6-2-1-3-7-12)17-15-19-18-14(21-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLLONIQNGBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halide with a thiophenol in the presence of a base.

Acetamide Formation: The final step involves the acylation of the oxadiazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

Batch or Continuous Flow Processes: To ensure consistent quality and yield.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.

Bases and Nucleophiles: Sodium hydride, potassium carbonate for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the phenylthio group.

Reduced Heterocycles: From reduction of the oxadiazole ring.

Substituted Pyridines: From substitution reactions involving the pyridinyl group.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The oxadiazole moiety is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically:

- Antimicrobial Activity : Compounds containing oxadiazole structures have been reported to exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of 1,3,4-oxadiazoles possess potent antifungal activity as well, particularly against Candida albicans .

- Anticancer Potential : The incorporation of pyridine and oxadiazole rings in the structure has been associated with the inhibition of various kinases involved in cancer progression. For example, compounds similar to 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their ability to inhibit c-KIT kinase mutations linked to gastrointestinal stromal tumors .

Case Studies

Several studies highlight the effectiveness of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its application:

Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.

Material Science: Its electronic properties can be exploited in the design of new materials for electronic devices.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Activity and Structure-Activity Relationships (SAR)

- Pyridine vs. Pyrimidine derivatives (e.g., ) show enhanced metabolic stability due to additional nitrogen atoms.

- Thioacetamide Modifications : The phenylthio group in the target compound may improve lipophilicity compared to benzodioxol or tetrahydronaphthyloxy groups in , which prioritize polar interactions for MMP-9 inhibition.

- Heteroaromatic Substitutions : Indole () and benzofuran () substituents introduce planar aromatic systems that enhance DNA intercalation or enzyme binding, correlating with cytotoxicity or antimicrobial activity.

Enzyme Inhibition Profiles

- MMP-9 Inhibition : Compounds with bulky hydrophobic groups (e.g., tetrahydronaphthyloxy in ) exhibit strong MMP-9 inhibition (IC₅₀ < 10 µM), critical for anticancer effects.

- SIRT2 Inhibition: Methoxybenzyl-substituted analogs () show nanomolar SIRT2 inhibition, suggesting the target compound’s phenylthio group could similarly modulate epigenetic targets.

- LOX/BChE Inhibition : Chloro and nitro substituents (e.g., 8t and 8v in ) enhance LOX/BChE inhibition, highlighting the role of electron-withdrawing groups in redox enzyme targeting.

Physicochemical Properties

Actividad Biológica

The compound 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₃N₃O₂S

- Molecular Weight : 313.33 g/mol

- Key Functional Groups : Oxadiazole ring, phenylthio group, acetamide moiety

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:

- Anticancer Activity : Many oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives show promising results against bacterial and fungal strains.

- Anti-inflammatory Effects : Certain compounds in this class have been noted for their anti-inflammatory potential.

Anticancer Activity

Research indicates that This compound demonstrates notable anticancer properties. The following studies highlight its efficacy:

- Cytotoxicity Studies :

- Mechanism of Action :

Comparative Efficacy Table

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.59 - 7.48 | HDAC inhibition |

| Cisplatin | A549 | 11.3 | DNA cross-linking |

| Compound 4h | A549 | <0.14 | Caspase activation |

Case Studies

Several studies have documented the biological activity of oxadiazole derivatives similar to the compound :

- Valente et al. Study :

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between oxadiazole precursors and thioacetamide derivatives. For example, refluxing 2-amino-5-(pyridin-3-yl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields intermediates, which are then coupled with phenylthiol groups under alkaline conditions . Reaction monitoring via TLC (e.g., using pet-ether/ethyl acetate systems) ensures completion, followed by recrystallization from ethanol or dioxane for purification .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide moiety, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

- 1H-NMR : Look for characteristic signals, such as NH protons (~δ 10–12 ppm), pyridyl protons (δ 7.5–8.5 ppm), and phenylthio group protons (δ 7.0–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., molecular ion peak matching theoretical mass) .

Q. What initial biological screening approaches are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like lipoxygenase (LOX) or α-glucosidase using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for LOX activity) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity, with IC₅₀ calculations via dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Employ B3LYP/6-31G models to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP), and charge distribution. This predicts nucleophilic/electrophilic sites and reactivity trends .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., LOX or kinase enzymes) using AutoDock Vina, focusing on binding energy scores and key residue interactions .

Q. How to resolve contradictions in bioactivity data across different derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridyl vs. chlorophenyl groups) and correlate changes with activity trends. For instance, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced LOX inhibition .

- Statistical Validation : Use ANOVA or regression analysis to assess significance of structural modifications on bioactivity. Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

Q. What experimental strategies optimize yield and purity during scale-up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace volatile solvents (e.g., ethanol) with greener alternatives like PEG-400 for safer scaling .

- Catalytic Enhancements : Use ultrasound-assisted synthesis to reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >80% .

Q. How to design analogs to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, replacing the phenylthio group with a sulfonamide improved aqueous solubility in related compounds .

- LogP Optimization : Modify substituents to achieve LogP values between 2–4 (via computational prediction) for balanced membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.